1,2,8-Trimethylphenanthrene
Overview
Description
1,2,8-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₆. It is a derivative of phenanthrene, characterized by the presence of three methyl groups attached to the phenanthrene core at positions 1, 2, and 8. This compound is known for its unique chemical properties and is of significant interest in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
Unfortunately, the specific targets of 1,2,8-Trimethylphenanthrene are not well-documented in the literature. This compound is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH). PAHs are known to interact with a variety of cellular targets, but the specific targets of this compound remain to be identified .
Mode of Action
Many pahs are known to interact with the aryl hydrocarbon receptor (ahr), leading to changes in gene expression
Biochemical Pathways
Many PAHs are metabolized by enzymes in the cytochrome P450 family, leading to the formation of reactive metabolites that can bind to DNA and other cellular macromolecules
Pharmacokinetics
It’s known that the compound has a molecular weight of 22031, a density of 11±01 g/cm³, and a boiling point of 3897±220 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a PAH, it may potentially cause cellular damage through the formation of reactive metabolites, as mentioned above . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its physical and chemical properties, such as its boiling point and density, may be affected by temperature and pressure . Additionally, its interaction with other substances in the environment could potentially influence its stability and activity.
Biochemical Analysis
Temporal Effects in Laboratory Settings
One study suggests that the relative abundance of 1,2,8-Trimethylphenanthrene increases with increasing maturity in oil shale samples , indicating potential changes in its effects over time.
Metabolic Pathways
As a PAH, it is likely metabolized through phase I and phase II metabolic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,8-Trimethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the compound can be produced via the catalytic methylation of phenanthrene using methanol in the presence of a metal catalyst such as palladium on carbon. This method is advantageous due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1,2,8-Trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like chromic acid.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a catalyst such as Raney nickel, leading to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation with bromine, can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, sulfuric acid.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: Dihydro-1,2,8-trimethylphenanthrene.
Substitution: 9-bromo-1,2,8-trimethylphenanthrene.
Scientific Research Applications
1,2,8-Trimethylphenanthrene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a biomarker for certain diseases.
Comparison with Similar Compounds
Phenanthrene: The parent compound of 1,2,8-Trimethylphenanthrene, lacking the three methyl groups.
1,7,8-Trimethylphenanthrene: Another trimethyl derivative with methyl groups at different positions.
1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene: A hydrogenated derivative with additional methyl groups.
Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. This distinct structure makes it valuable for studying the effects of methyl substitution on the behavior of polycyclic aromatic hydrocarbons .
Properties
IUPAC Name |
1,2,8-trimethylphenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-7-8-17-15(13(11)3)10-9-14-12(2)5-4-6-16(14)17/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSRSGUHNCVWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174167 | |
Record name | 1,2,8-Trimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20291-75-2 | |
Record name | 1,2,8-Trimethylphenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20291-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,8-Trimethylphenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthrene,2,8-trimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,8-Trimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,8-trimethylphenanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,8-TRIMETHYLPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D838QZ8UAX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of 1,2,8-Trimethylphenanthrene in crude oil help determine the origin of the oil?
A: The relative abundance of this compound (1,2,8-TMP) in crude oil, alongside other aromatic hydrocarbons, can provide insights into the oil's source and potential migration pathways. For example, in the Wenan Slope of the Jizhong area, two distinct oil types were identified based on their aromatic hydrocarbon profiles. [] Type I oil, characterized by a lower ratio of specific trimethylnaphthalene isomers and a higher abundance of 1,2,8-TMP, is suggested to originate from the Maxi-Maozhou Sag. [] In contrast, Type II oil, displaying a higher ratio of the same trimethylnaphthalene isomers and a lower abundance of 1,2,8-TMP, is believed to originate from the Baxian Sag. [] This differentiation highlights how variations in 1,2,8-TMP concentrations, alongside other molecular markers, can be valuable tools for unraveling the complex history of oil formation and migration within a basin.
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